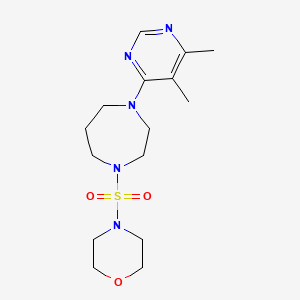
4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Research on compounds related to 4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide has focused on their synthesis and chemical behavior. For instance, studies have investigated novel azetidinones for carbapenems and the behavior of their allylamine precursor analogues, demonstrating complex reactions with strong bases and the potential for creating derivatives with significant biological activity (Selezneva et al., 2018). Another study examined the kinetics and products of reactions involving OH radicals with structurally similar compounds, highlighting their environmental and possibly pharmacological relevance (Aschmann et al., 2011).
Potential for Cancer Research
Some derivatives have been explored for their potential in cancer research, particularly as matrix metalloproteinase (MMP) inhibitors and in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Wagner et al. (2009) described the synthesis of a CGS 27023A derivative as a potent MMP inhibitor, highlighting its application in initial small-animal PET studies (Wagner et al., 2009). Another study focused on carbon-11 labeled MMP inhibitors as potential PET cancer biomarkers, providing insights into the synthesis and biodistribution of these compounds (Zheng et al., 2004).
Chemical Synthesis Techniques
Research has also delved into the chemical synthesis techniques involving compounds with similar structural characteristics. Reddy et al. (2014) presented a stereoselective synthesis method for spiro[tetrahydropyran-3,3'-oxindole] derivatives, employing a Prins cascade strategy. This method signifies the innovative approaches to constructing complex spirocycles, which are relevant in pharmaceutical chemistry (Reddy et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-13-15(11-12-17(14)21-2)7-6-10-18(20)19-16-8-4-3-5-9-16/h3-5,8-9,11-13H,6-7,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDHBUGRXAKSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B5579322.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)
![3-cyclopentyl-1-[4-(3-fluorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B5579358.png)
![2-Amino-4-(5-ethyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

![1-[2-(Dimethylsulfamoyl)phenyl]sulfonyl-3-(5-phenylpyrimidin-2-yl)urea](/img/structure/B5579376.png)


